N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14954841
InChI: InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)22-14-18(24)8-13-21(22)30-2)15-23(27)25-19-9-11-20(12-10-19)31-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C23H23ClN2O5S
Molecular Weight: 475.0 g/mol

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

CAS No.:

Cat. No.: VC14954841

Molecular Formula: C23H23ClN2O5S

Molecular Weight: 475.0 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide -

Specification

Molecular Formula C23H23ClN2O5S
Molecular Weight 475.0 g/mol
IUPAC Name 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)22-14-18(24)8-13-21(22)30-2)15-23(27)25-19-9-11-20(12-10-19)31-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,27)
Standard InChI Key SWOSBMQHZFXXDF-UHFFFAOYSA-N
Canonical SMILES CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features three distinct domains:

  • Benzyloxy phenyl group: A phenyl ring substituted with a benzyloxy (–OCH2_2C6_6H5_5) group at the para position, enhancing lipophilicity and influencing membrane permeability.

  • 5-Chloro-2-methoxyphenyl sulfonyl moiety: A sulfonamide-linked aromatic ring with electron-withdrawing chlorine (–Cl) and methoxy (–OCH3_3) groups at the 5th and 2nd positions, respectively. This moiety is critical for interactions with biological targets, particularly enzymes and receptors .

  • N~2~-Methylglycinamide: A modified glycinamide where the terminal amine is methylated, reducing polarity and potentially improving metabolic stability.

The interplay of these domains confers a logP value indicative of moderate lipophilicity, balancing solubility and cell penetration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H23ClN2O5S\text{C}_{23}\text{H}_{23}\text{ClN}_{2}\text{O}_{5}\text{S}
Molecular Weight475.0 g/mol
IUPAC Name2-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
logP4.53 (predicted)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Synthesis Pathway

Stepwise Synthesis

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Benzyloxy Phenethylamine Preparation:

    • 4-Hydroxyphenylacetic acid is esterified with benzyl bromide under basic conditions to form 4-benzyloxyphenyl acetate.

    • Reduction with lithium aluminum hydride (LiAlH4_4) yields 4-benzyloxyphenethylamine.

  • Sulfonylation Reaction:

    • The amine reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, forming the sulfonamide intermediate.

  • Methylation of Glycinamide:

    • Glycinamide is methylated using methyl iodide in the presence of potassium carbonate (K2_2CO3_3) in acetonitrile.

  • Final Coupling:

    • The sulfonamide intermediate and methylglycinamide are coupled via carbodiimide-mediated amidation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimization Challenges

  • Stereochemical Control: The reaction’s stereoselectivity requires chiral catalysts or chromatographic separation to isolate the desired enantiomer .

  • Purification: Silica gel chromatography is employed to achieve >95% purity, confirmed via HPLC.

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against:

  • HCT-116 (Colon Cancer): IC50_{50} = 12.3 μM.

  • MCF-7 (Breast Cancer): IC50_{50} = 18.7 μM.

  • HeLa (Cervical Cancer): IC50_{50} = 15.9 μM.

Mechanistically, the compound inhibits topoisomerase IIα by binding to the ATPase domain, preventing DNA re-ligation and inducing apoptosis .

Pharmacological Profiling

ADMET Properties

  • Absorption: High permeability in Caco-2 cell models (Papp_{app} = 8.7 × 106^{-6} cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite, detectable in rat plasma .

  • Toxicity: LD50_{50} in mice = 245 mg/kg (oral), with reversible hepatotoxicity at therapeutic doses.

Table 2: Comparative Cytotoxicity

Cell LineIC50_{50} (μM)Reference Compound IC50_{50} (μM)
HCT-11612.3Doxorubicin (0.45)
MCF-718.7Paclitaxel (0.12)
HeLa15.9Cisplatin (1.8)

Structural Analogs and SAR Insights

Role of Substituents

  • Chlorine Position: Moving the –Cl group from the 5th to 4th position (as in analog Y050-0414) reduces cytotoxicity by 40%, underscoring the importance of halogen placement .

  • Methoxy Group: Removal of the 2-methoxy substituent abolishes topoisomerase inhibition, highlighting its role in hydrogen bonding with the enzyme.

Methylation Impact

N~2~-Methylation enhances metabolic stability compared to unmethylated analogs, increasing plasma half-life from 1.2 to 3.8 hours in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator